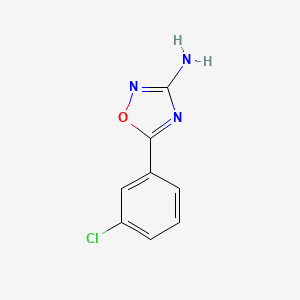

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPSRMDGRYDOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 3 Chlorophenyl 1,2,4 Oxadiazol 3 Amine and Its Analogues

Classical Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation

Traditional methods for constructing the 1,2,4-oxadiazole ring primarily involve the condensation of amidoximes with carboxylic acid derivatives or the cycloaddition of nitrile oxides with nitriles. These well-established routes have been extensively utilized for the preparation of a wide array of 1,2,4-oxadiazole derivatives.

Amidoxime (B1450833) Condensation Routes (e.g., with carboxylic acid derivatives)

The reaction between an amidoxime and a carboxylic acid or its activated form is a cornerstone in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This approach can be executed through either a two-stage process, involving the isolation of an intermediate, or a more streamlined one-pot procedure.

The two-stage protocol involves the initial O-acylation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. mdpi.comnih.gov This intermediate is then isolated and subsequently subjected to cyclodehydration to yield the 1,2,4-oxadiazole ring. mdpi.comnih.gov The cyclization step can be promoted by heat or by the use of a base. umons.ac.be

Table 1: Two-Stage Synthesis of 1,2,4-Oxadiazole Derivatives

| Amidoxime Reactant | Acylating Agent | Intermediate | Cyclization Condition | Product | Reference |

|---|---|---|---|---|---|

| Arylamidoximes | Adamantanecarbonyl chloride | O-acylamidoximes | Microwave irradiation | Adamantane-1,2,4-oxadiazoles | researchgate.net |

To improve efficiency, one-pot procedures have been developed that bypass the isolation of the O-acylamidoxime intermediate. mdpi.comnih.gov In these methods, the amidoxime and the carboxylic acid derivative are reacted in the presence of a coupling agent and a base, leading directly to the 1,2,4-oxadiazole. mdpi.comorganic-chemistry.org Common coupling agents include carbodiimides (e.g., EDC, DCC) and other activating agents like HBTU. acs.orglookchem.com

Table 2: One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives

| Amidoxime Reactant | Carboxylic Acid/Ester | Coupling/Activating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl amidoximes | Carboxylic acids | Vilsmeier reagent | Trimethylamine | CH₂Cl₂ | 3-aryl-5-substituted-1,2,4-oxadiazoles | mdpi.comnih.gov |

| Amidoximes | Dicarboxylic acid anhydrides | Not specified | MOH | DMSO | 1,2,4-oxadiazole bearing carboxylic functionality | nih.gov |

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative classical approach to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govorganic-chemistry.org Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or hydroximoyl halides, are highly reactive 1,3-dipoles. chem-station.commdpi.com This method allows for the formation of the 1,2,4-oxadiazole ring with a different substitution pattern compared to the amidoxime condensation routes. rjptonline.org The nitrile precursor is linked at the C5 position of the resulting oxadiazole ring. rjptonline.org

This synthetic strategy is valuable for accessing 1,2,4-oxadiazoles with specific substitution patterns that may be difficult to obtain through condensation methods. The reaction's regioselectivity is a key consideration in this approach. nih.gov

Advanced Synthetic Protocols for 1,2,4-Oxadiazole Derivatives

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, more advanced synthetic protocols have been developed. Microwave-assisted synthesis has emerged as a particularly powerful tool for the rapid and efficient construction of the 1,2,4-oxadiazole core.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has been widely adopted to accelerate the synthesis of 1,2,4-oxadiazoles. nih.govwjarr.com This technique can significantly reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. nih.govrsc.org Microwave heating can be applied to both the cyclization of O-acylamidoximes and one-pot condensation reactions. researchgate.netclockss.org

The use of microwave assistance in a solvent-free, one-pot reaction of amidoximes and acyl chlorides has been reported as an easy, rapid, and high-yielding method for the synthesis of 1,2,4-oxadiazoles. clockss.org Furthermore, the combination of polymer-supported reagents with microwave heating has been shown to produce 1,2,4-oxadiazoles in high yields and purities in an expeditious manner. acs.org For example, a one-pot, two-step reaction where a carboxylic acid is converted to its acid chloride in situ, followed by reaction with an amidoxime and microwave heating, affords the desired 1,2,4-oxadiazole in high yield. acs.org

Table 3: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic acids, Amidoximes | HBTU, PS-BEMP | Microwave, 150 °C, 15 min | 1,2,4-Oxadiazoles | Good to excellent | acs.org |

| Amidoximes, Acyl chlorides | Magnesia | Microwave, solvent-free | 1,2,4-Oxadiazoles | High | clockss.org |

| Amidoximes, Meldrum's acids, Nitriles | None | Microwave, solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles | Good to excellent | organic-chemistry.org |

Ultrasound-Mediated Synthetic Methods

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool for enhancing reaction rates and improving yields. nih.govnih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized high-temperature and high-pressure zones, which can significantly accelerate chemical reactions. For the synthesis of 1,2,4-oxadiazoles and other heterocyclic compounds, ultrasound irradiation offers a distinct advantage over conventional heating methods.

Research has demonstrated that ultrasound-mediated synthesis is superior to conventional approaches, leading to shorter reaction times, higher yields, and milder reaction conditions, often allowing reactions to proceed at room temperature. For instance, a facile and green methodology for synthesizing spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction was successfully achieved using ultrasound irradiation at room temperature, resulting in good to excellent yields and reduced reaction times. researchgate.net This approach also frequently eliminates the need for traditional column chromatography, simplifying the purification process. researchgate.net While conventional methods for synthesizing similar heterocyclic structures can take anywhere from 10 to 36 hours, ultrasound-assisted strategies can reduce this time to as little as 30 to 80 minutes. nih.gov

| Parameter | Conventional Method | Ultrasound-Mediated Method |

|---|---|---|

| Reaction Time | 10 - 36 hours | 30 - 80 minutes |

| Yield | Moderate | Good to Excellent (65-80%) |

| Conditions | Often requires reflux/heating | Typically room temperature |

| Energy Consumption | Higher | Lower |

Catalytic Approaches in 1,2,4-Oxadiazole Synthesis

Catalysis plays a pivotal role in the modern synthesis of 1,2,4-oxadiazoles, offering pathways with higher efficiency, selectivity, and milder reaction conditions. A wide array of catalysts, including metal-based, heterogeneous, and organic systems, have been successfully employed.

Metal-Based Catalysts: A variety of metal-based catalysts have been found to be effective. For example, a combination of PTSA-ZnCl₂ serves as an efficient and mild catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Iron(III) nitrate (B79036) has been used to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org Copper catalysts have been utilized in one-step cascade reactions to produce 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.govmdpi.com Other metals, such as platinum(IV), have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, also under mild conditions. mdpi.com More recently, scandium (Sc(OTf)₃) and gold (Au(I)) have been used synergistically in the synthesis of related N-O heterocycles. acs.org

Heterogeneous Catalysts: Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Graphene oxide (GO), a metal-free carbocatalyst, has been successfully used for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as a dual-function catalyst, serving as both a solid acid and an oxidizing agent, facilitating the reaction under mild and environmentally benign conditions. nih.gov Its heterogeneous nature allows for easy isolation and reuse, although some decrease in activity may be observed over consecutive cycles. nih.gov

Organic Catalysts: Organocatalysis represents a green alternative to metal-based systems. Photoredox catalysis using organic dyes, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, has been applied to the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles. mdpi.com This method utilizes visible light as an energy source, providing an efficient and environmentally friendly synthetic route. mdpi.comresearchgate.net

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Metal-Based | PTSA-ZnCl₂ | Condensation of amidoximes and nitriles | organic-chemistry.org |

| Metal-Based | Iron(III) nitrate | Cycloaddition from alkynes and nitriles | organic-chemistry.org |

| Metal-Based | Copper | Oxidative cascade of amidines and methylarenes | nih.govmdpi.com |

| Heterogeneous | Graphene Oxide (GO) | Oxidative cyclization of amidoximes and aldehydes | nih.gov |

| Organic | 9-Mesityl-10-methylacridinium perchlorate | [3+2] Cycloaddition under visible light | mdpi.com |

Green Chemistry Principles Applied to Oxadiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of oxadiazole derivatives. nih.govresearchgate.net This involves the use of eco-friendly solvents, alternative energy sources, and reaction designs that maximize atom economy and energy efficiency. nih.govnih.gov

A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water has been successfully used as a solvent for the one-step synthesis of oxadiazole derivatives from N-hydroxybenzamidine, offering a green, low-cost, and safe medium. google.com Aprotic bipolar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMA) are also frequently used, particularly in one-pot syntheses at room temperature. nih.govmdpi.com

In addition to solvent choice, the use of alternative energy sources is a cornerstone of green synthesis. Microwave irradiation has been widely adopted for producing 1,2,4-oxadiazoles, as it dramatically reduces reaction times, often from hours to minutes, and increases product yields. nih.govresearchgate.netnih.gov Similarly, visible-light-mediated reactions using photoredox catalysts provide a green approach by harnessing light energy to drive chemical transformations under mild conditions. mdpi.com Mechanochemistry, which involves reactions in the solid state induced by grinding or milling, offers a solvent-free alternative, though its application to 1,2,4-oxadiazole synthesis is an emerging area. nih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a critical green chemistry metric. Synthetic routes with high atom economy, such as intramolecular cyclizations, are preferred as they minimize waste. nih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel, also improve efficiency and reduce the need for purification of intermediates, thereby saving energy and materials. nih.govmdpi.com

Specific Synthetic Considerations for the Amino Functionality in 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine

The synthesis of 3-amino-1,2,4-oxadiazoles, such as this compound, requires specific strategies to correctly install the amino group at the C-3 position of the oxadiazole ring. The substitution pattern of a 1,2,4-oxadiazole is determined by the choice of starting materials in what is known as a [4+1] heterocyclization approach. chim.it

In this approach, four atoms of the ring (N-C-N-O) typically derive from an amidoxime, while the final carbon atom comes from an acylating agent or a similar one-carbon component. chim.it To synthesize the target compound, 3-chlorobenzamidoxime would serve as the precursor for the 5-(3-chlorophenyl) portion of the molecule.

A common and effective method for introducing the 3-amino group is through the oxidative cyclization of N-acylguanidines. nih.govchim.it In this specific case, the synthesis would proceed via an N-(3-chlorobenzoyl)guanidine intermediate. This intermediate can be prepared from 3-chlorobenzoyl chloride and guanidine. The subsequent step involves an oxidative cyclization, often promoted by reagents like iodobenzene (B50100) diacetate, which facilitates the formation of the N-O bond to close the 1,2,4-oxadiazole ring, yielding the desired 3-amino product. chim.it This method provides a direct route to the 3-amino-1,2,4-oxadiazole scaffold.

Another established route involves the reaction of the amidoxime (3-chlorobenzamidoxime) with cyanogen (B1215507) bromide or cyanamide, which provides the nitrogen-substituted carbon atom required at the 3-position. These methods are crucial for accessing this specific regioisomer, as other common synthetic routes starting from nitriles and carboxylic acids typically place the substituent derived from the nitrile at the C-3 position. acs.org

Spectroscopic Characterization and Structural Elucidation in 1,2,4 Oxadiazole Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

For 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine, characteristic absorption bands would be expected for the N-H stretches of the amine group, C=N and N-O stretches of the oxadiazole ring, C=C stretches of the aromatic phenyl ring, and the C-Cl stretch. However, specific experimental IR spectral data for this compound were not available in the reviewed literature. A prospective representation of expected IR data is shown below.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C=N Stretch (Oxadiazole) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

| N-O Stretch (Oxadiazole) | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Analysis of a research study on the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles provides the experimental ¹H NMR data for this compound. The spectrum was recorded in DMSO-d₆ at 400 MHz. The signals corresponding to the protons of the 3-chlorophenyl ring and the amine group are clearly assigned. The two protons of the primary amine (-NH₂) appear as a broad singlet at 6.50 ppm. The aromatic protons of the 3-chlorophenyl group appear as a multiplet between 8.00-7.93 ppm, a doublet at 7.75 ppm, and a triplet at 7.64 ppm.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.00–7.93 | Multiplet (m) | - | 2H | Aromatic (Chlorophenyl) |

| 7.75 | Doublet (d) | 8.3 | 1H | Aromatic (Chlorophenyl) |

| 7.64 | Triplet (t) | 7.9 | 1H | Aromatic (Chlorophenyl) |

¹³C NMR

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. This technique is crucial for identifying the carbon atoms of the oxadiazole ring and the substituted phenyl ring.

Despite the availability of ¹H NMR data, specific experimental ¹³C NMR data for this compound were not found in the reviewed scientific literature. The table below outlines the expected carbon environments for which data would be anticipated.

Table 3: Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| C3 (C-NH₂) of Oxadiazole | Data not available |

| C5 (C-Aryl) of Oxadiazole | Data not available |

| C-Cl of Phenyl Ring | Data not available |

| Quaternary C of Phenyl Ring | Data not available |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy.

The molecular formula for this compound is C₈H₆ClN₃O, which corresponds to a calculated monoisotopic mass of 195.01994 Da. While HRMS data for several analogs have been published, specific experimental mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound were not located in the searched literature.

Table 4: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₃O |

| Calculated Monoisotopic Mass | 195.01994 Da |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous confirmation of the compound's structure and stereochemistry.

A search of the relevant scientific databases did not yield any published reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available at this time.

Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl 1,2,4 Oxadiazol 3 Amine Analogues

Positional Isomerism and Substituent Effects on the Oxadiazole Ring (C3 and C5)

The arrangement of substituents on the 1,2,4-oxadiazole (B8745197) ring is a critical determinant of molecular activity. The two carbon atoms, C3 and C5, are electronically distinct and offer different platforms for substitution. The electron-withdrawing character of the 1,2,4-oxadiazole ring is more powerfully exerted through its C5 position compared to the C3 position. nih.govresearchgate.net This electronic disparity means that positional isomers, such as a 3-amino-5-aryl versus a 3-aryl-5-amino configuration, can exhibit significantly different biological profiles.

The differential reactivity of the C3 and C5 positions also influences synthetic strategies and potential metabolic pathways. The carbon atoms are considered electrophilic sites, susceptible to nucleophilic attack, which can lead to various chemical transformations and interactions in a biological environment. chim.it

Role of the Chlorophenyl Moiety in Modulating Activity

The 5-(3-chlorophenyl) group is a key structural feature that significantly modulates the biological activity of the parent compound. The aryl moiety at the C5 position is crucial for establishing interactions with target proteins, often fitting into hydrophobic pockets within an active site. The nature and position of substituents on this phenyl ring can fine-tune these interactions.

The chlorine atom, being a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. In the context of many bioactive molecules, the inductive withdrawing effect is predominant. The placement of this electron-withdrawing group (EWG) is paramount. Studies on related 5-aryl-1,2,4-oxadiazole derivatives have shown that the introduction of an EWG on the aryl ring generally leads to an increase in antitumor activity. nih.gov

Specifically, the meta position of the chloro substituent in 5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine appears to be favorable. Research on similar scaffolds has indicated that placing a strong EWG, such as a nitro group, at the meta position resulted in more potent anticancer activity compared to placing it at the para position. nih.gov This suggests that the electronic distribution and steric profile provided by a meta-substituent are optimal for binding to certain biological targets.

| Compound Series | Substituent Position on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole-1,3,4-oxadiazole Fused Derivatives | Nitro group at meta position | More favorable for antitumor activity than para substitution. | nih.gov |

| Fluoroquinolone Analogues | Electron-withdrawing groups on aryl ring | Showed more potent antitumor activity than electron-donating groups. | nih.gov |

| Styryl Oxadiazoles (B1248032) | Electron-withdrawing groups and halogens | Associated with good anti-tubercular activity. | nih.gov |

Influence of the Amino Group at the C3 Position

The amino group at the C3 position is another vital component contributing to the molecule's biological activity. This group can act as a hydrogen bond donor, a fundamental interaction for anchoring a ligand within a protein's binding site. The presence of this primary amine is a common feature in many biologically active 3,5-disubstituted 1,2,4-oxadiazoles, suggesting its importance as a key pharmacophoric element. rsc.org

The versatility of the C3-amino group allows for further chemical modification to explore the SAR. For example, it can be derivatized to form acetamides, which can alter properties like solubility, lipophilicity, and the ability to form different hydrogen bonds, thereby modulating biological activity. researchgate.net The reactivity of the amino group also highlights its chemical significance; under certain conditions, it can participate in intramolecular rearrangements, leading to different heterocyclic systems. nih.gov

While direct replacement studies on the this compound core are limited in the public literature, SAR principles from related heterocyclic compounds underscore the importance of such groups. In studies of 1,2,4-triazoles, for instance, a 4-amino group was found to be critical, and its modification significantly impacted antibacterial potency, indicating that amino groups often play a non-trivial role in molecular recognition by biological targets. mdpi.com

Impact of Electron-Donating and Electron-Withdrawing Groups on Aromatic Substituents

A consistent theme in the SAR of 5-aryl-1,2,4-oxadiazole analogues is the profound impact of the electronic nature of substituents on the C5-aromatic ring. A substantial body of evidence indicates that the presence of electron-withdrawing groups (EWGs) on this ring is highly favorable for enhancing various biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov

In contrast, the introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, often leads to a decrease in potency. nih.gov This trend suggests that a reduction in electron density on the aryl ring, and by extension the oxadiazole core, is beneficial for the molecule's mechanism of action. This may be due to enhanced binding affinity with a target receptor or improved pharmacokinetic properties. For example, studies on fluoroquinolone-oxadiazole hybrids found that analogues with EWGs on the aryl ring were significantly more potent against tumor cell lines than those with EDGs. nih.gov Similarly, another study concluded that the introduction of EWGs on the 5-aryl-1,2,4-oxadiazole ring caused a distinct increase in antitumor activity. nih.gov

| Substituent Type | Examples | General Impact on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -NO2, -CF3 | Generally increases antitumor and anti-tubercular activity. | nih.govnih.govnih.gov |

| Electron-Donating Groups (EDGs) | -OCH3, -CH3 | Generally less active or shows decreased activity compared to EWGs. | nih.govnih.gov |

Correlation between Computational Predictions and In Vitro Experimental Outcomes

The integration of computational chemistry with experimental biology has become a powerful tool in understanding and predicting the SAR of novel compounds. For 1,2,4-oxadiazole analogues, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have shown a strong correlation with in vitro results, thereby guiding the design of more potent molecules.

Molecular docking studies have been successfully used to predict how 1,2,4-oxadiazole derivatives bind to specific enzyme targets. In one study, docking simulations of synthesized compounds into the active site of the InhA enzyme, a target for anti-tubercular drugs, corroborated the activities observed in experimental in vitro assays. nih.gov This demonstrates that computational models can accurately forecast the favorable interactions that drive biological activity.

Furthermore, 3D-QSAR studies have provided detailed insights into the specific structural features required for potency. By performing a 3D-QSAR analysis on a series of 1,2,4-oxadiazole derivatives, researchers were able to build a predictive model based on steric, electrostatic, and hydrophobic fields. researchgate.net The model indicated that bulky, electronegative groups at certain positions would enhance anticancer activity. Based on these computational outcomes, new molecules were designed, synthesized, and tested. The experimental results confirmed the model's predictions, with the newly designed compounds showing potent activity, thus validating the strong correlation between the computational predictions and the in vitro experimental findings. researchgate.net

Mechanistic Investigations of 5 3 Chlorophenyl 1,2,4 Oxadiazol 3 Amine and Its 1,2,4 Oxadiazole Class Analogues in Vitro Research

Enzyme Inhibition and Modulation Studies (In Vitro)

The 1,2,4-oxadiazole (B8745197) scaffold has been identified as a versatile pharmacophore capable of interacting with a diverse range of enzymes. Laboratory studies have validated its role in inhibiting or modulating key proteins involved in cancer, neurodegenerative diseases, and infectious diseases.

Specific Target Engagement and Validation

In vitro studies have successfully identified and validated several specific molecular targets for 1,2,4-oxadiazole derivatives.

Rpn6: Analogues of 1,2,4-oxadiazole have been identified as activators of the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway. nih.govacs.orgnih.gov Mechanistic studies using affinity chromatography and mass analysis revealed that a potent Nrf2 activator, DDO-7263, directly binds to Rpn6, a subunit of the 26S proteasome. acs.orgnih.gov This interaction blocks the assembly of the proteasome, preventing the degradation of ubiquitinated Nrf2 and leading to its upregulation. acs.orgnih.gov This positions Rpn6 as a key target for mediating the protective effects of these compounds against oxidative and electrophilic stress. acs.orgnih.gov

Sirtuin 2 (Sirt2): The 1,2,4-oxadiazole scaffold is the basis for a series of potent inhibitors of Sirtuin 2 (Sirt2), a NAD+-dependent lysine (B10760008) deacylase implicated in cancer and neurodegenerative diseases. researchgate.netacs.orgnih.gov These compounds exhibit activity at single-digit micromolar levels and show selectivity for Sirt2 over other sirtuins like Sirt1, Sirt3, and Sirt5. acs.orgnih.gov Kinetic and binding assays confirmed a substrate-competitive and cofactor-noncompetitive mode of inhibition. researchgate.netacs.org X-ray crystallography of an analogue in complex with Sirt2 has provided structural insights, revealing its binding in a previously unexplored subcavity, which can aid in the development of future inhibitors. acs.orgnih.gov

DprE1: In the search for new antitubercular agents, oxadiazole derivatives have been investigated as inhibitors of decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis. nih.govacs.org While many studies focus on the 1,3,4-oxadiazole (B1194373) isomer, the modification to a 1,2,4-oxadiazole moiety was found to be tolerated, resulting in only a slight increase in the Minimum Inhibitory Concentration (MIC) against the bacterium. acs.org Whole genome sequencing of resistant mutants confirmed that the target of these compounds is indeed DprE1. nih.govacs.org

Cholinesterases: Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease. nih.govnih.govrsc.org Numerous compounds have demonstrated excellent inhibitory potential against AChE, with IC50 values in the nanomolar to low micromolar range, in some cases showing greater potency than the standard drug donepezil. nih.govnih.gov These derivatives generally show higher selectivity for AChE over BuChE. nih.gov

β-Glucuronidase: Oxadiazole-based compounds have been identified as potent inhibitors of β-glucuronidase, an enzyme whose increased activity is linked to the progression of several cancers. tandfonline.comnih.gov A study of indole-based oxadiazole analogues reported compounds with IC50 values ranging from 0.9 µM to 46.4 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 µM). nih.gov

T-type Ca2+ Channels: While research has focused more on the 1,3,4-oxadiazole isomer, these compounds have been designed as selective inhibitors of T-type calcium channels, which are implicated in neuropathic pain and epilepsy. nih.gov One such derivative, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, was found to selectively inhibit T-type Ca2+ channels over sodium and potassium channels in neuronal and HEK-293 cells. nih.gov

| Target Enzyme | Compound Class | Key Findings | Potency (IC50/MIC) | Reference |

|---|---|---|---|---|

| Rpn6 | 1,2,4-Oxadiazole (DDO-7263) | Binds to Rpn6, blocks proteasome assembly, upregulates Nrf2. | N/A (Activator) | acs.org, nih.gov |

| Sirtuin 2 (Sirt2) | 1,2,4-Oxadiazole Analogues | Substrate-competitive and cofactor-noncompetitive inhibition. Selective over Sirt1, Sirt3, Sirt5. | Single-digit µM range | researchgate.net, acs.org, nih.gov |

| DprE1 | 1,2,4-Oxadiazole Analogue (P7) | Inhibits M. tuberculosis growth by targeting DprE1. | MIC = 0.3 µM | acs.org |

| Acetylcholinesterase (AChE) | 3,5-disubstituted-1,2,4-oxadiazoles | Potent inhibition, often more potent than donepezil. | 0.00098 to 0.121 µM | nih.gov, nih.gov |

| β-Glucuronidase | Indole based oxadiazoles (B1248032) | Excellent inhibitory potential, significantly better than standard. | 0.9 ± 0.01 µM (most potent) | nih.gov |

| T-type Ca2+ Channels | 1,3,4-Oxadiazole Analogue | Selective inhibition over Na+ and K+ channels. | N/A (Inhibitory activity confirmed) | nih.gov, |

Biochemical Assay Development and Implementation for Activity Assessment

The evaluation of 1,2,4-oxadiazoles relies on a variety of established and specifically developed biochemical assays to determine their activity and mechanism of action.

Enzyme Inhibition Assays: Standard enzymatic assays are routinely used to determine the half-maximal inhibitory concentration (IC50) values. For cholinesterases, methods like the Ellman's method are employed to quantify enzyme activity. nih.gov For sirtuins, assays typically use a fluorogenic substrate, such as an acetylated peptide, to measure deacetylase activity. acs.orgnih.gov The inhibitory potential against β-glucuronidase is also determined using spectrophotometric methods with a suitable substrate. tandfonline.comnih.gov

Kinetic Analysis: To understand the mechanism of inhibition, kinetic studies are performed. These experiments, which vary the concentrations of both the substrate and the inhibitor, are used to determine whether the inhibition is competitive, non-competitive, or uncompetitive. researchgate.netacs.org This was crucial in establishing that 1,2,4-oxadiazole-based Sirt2 inhibitors act via a substrate-competitive and cofactor-noncompetitive mechanism. researchgate.netacs.org

Reporter Gene Assays: To assess the activation of specific signaling pathways, cell-based reporter assays are implemented. For instance, the activation of the Nrf2-ARE pathway was quantified using an ARE-luciferase reporter assay, where the luminescence produced is proportional to the activation of the pathway. nih.govutmb.edu

Binding Assays: Direct interaction between a compound and its target protein can be confirmed through various binding assays. Affinity chromatography, where a ligand-immobilized column is used to capture the target protein from a cell lysate, has been employed to validate the interaction between 1,2,4-oxadiazole derivatives and Rpn6. acs.orgnih.gov

Antimicrobial Susceptibility Testing: For potential antimicrobial agents, the minimum inhibitory concentration (MIC) is determined using methods like the microplate Alamar Blue assay (MABA) for Mycobacterium tuberculosis, which provides a quantitative measure of a compound's ability to inhibit bacterial growth. pnrjournal.com

Cellular Pathway Modulation (In Vitro Cell-Based Assays)

Beyond direct enzyme inhibition, the therapeutic potential of 1,2,4-oxadiazoles is often linked to their ability to modulate complex cellular pathways, which is investigated using a variety of in vitro cell-based assays.

Nrf2 Signaling Pathway Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Several studies have demonstrated that 1,2,4-oxadiazole derivatives are potent activators of this pathway. nih.govutmb.edu In vitro studies using cell lines like HCT116 showed that these compounds upregulate the gene and protein levels of Nrf2 and its downstream antioxidant markers, including NQO1, GCLM, and HO-1. nih.gov As mentioned previously, the mechanism for this activation has been linked to the inhibition of the Rpn6 subunit of the proteasome, which leads to the stabilization and accumulation of Nrf2 protein. acs.orgnih.gov

Apoptosis Induction and Cell Cycle Arrest in Cancer Cell Lines

A significant body of in vitro research has established the ability of 1,2,4-oxadiazole derivatives to exert anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle in a wide range of human cancer cell lines. nih.govresearchgate.net

Apoptosis Induction: Flow cytometry analysis has been a key tool in demonstrating that these compounds are potent inducers of apoptosis. nih.gov Treatment of various cancer cell lines, including leukemia (Jeko-1, NB4, U937), breast (MCF-7, MDA-MB-231), colon (HCT-116), and pancreatic cancer lines, with 1,2,4-oxadiazole analogues leads to a significant increase in the apoptotic cell population. nih.govacs.orgnih.govnih.govtandfonline.com For example, one derivative induced 73.1% apoptosis in Jeko-1 cells after 48 hours of treatment. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds have been shown to disrupt the normal progression of the cell cycle. researchgate.netnih.gov Analysis using flow cytometry has revealed that treatment can lead to cell cycle arrest at different phases. For instance, some derivatives cause an accumulation of cells in the G1 phase, while others induce arrest at the G2/M transition, preventing the cells from entering mitosis. researchgate.netnih.govresearchgate.net

| Compound Class | Cancer Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole (Compound 27) | Jeko-1 (Mantle Cell Lymphoma) | Apoptosis & Cell Cycle Arrest | Induced 73.1% apoptosis after 48h; caused G1 phase arrest. | nih.gov |

| 1,2,4-Oxadiazole (Compound 39) | MCF-7, HTC-116 (Breast, Colon) | Cell Cycle Arrest | Strongly inhibited topo II and induced cell cycle arrest at G1 phase. | nih.gov |

| 1,2,4-Oxadiazole Analogues (35, 39) | NB4, U937 (Leukemia) | Apoptosis & Antiproliferative | Induced apoptosis and/or showed antiproliferative effects at 10 or 25 µM. | acs.org, nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | Various (Colon, Lung, Pancreatic, Breast) | Apoptosis | Promoted apoptosis by activating caspases and modulating Bcl-2 family proteins. | tandfonline.com |

| 1,2,4-oxadiazole/quinazoline-4-one hybrid | Various | Cell Cycle Arrest | Exhibited cell cycle arrest at the G2/M transition. | researchgate.net |

Modulation of Intracellular Protein Levels (e.g., Caspases, Bcl-2, Bax, Cytochrome c)

The induction of apoptosis by 1,2,4-oxadiazoles is underpinned by their ability to modulate the levels and activity of key regulatory proteins in the apoptotic cascade.

Caspases: A common mechanism for apoptosis induction by these compounds is the activation of caspases, the executioner enzymes of programmed cell death. mdpi.com Western blot analyses and specific activity assays have confirmed that treatment with 1,2,4-oxadiazole derivatives leads to the activation of initiator caspases (like caspase-8) and, crucially, effector caspases such as caspase-3. tandfonline.commdpi.comacs.org Indeed, some research efforts have been specifically aimed at discovering 1,2,4-oxadiazoles as direct caspase-3 activators. mdpi.com

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Studies have shown that pro-apoptotic 1,2,4-oxadiazole compounds can shift this balance to favor cell death. nih.govtandfonline.com In vitro experiments have demonstrated that these derivatives can increase the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2, thereby promoting the release of mitochondrial factors that trigger apoptosis. nih.govtandfonline.com

Cytochrome c: The modulation of Bcl-2 family proteins typically leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. While not as frequently detailed as caspase or Bcl-2 modulation, this event is a central part of the intrinsic apoptotic pathway triggered by many anticancer agents, including heterocyclic compounds. The activation of caspase-3 by these compounds is often a direct consequence of the formation of the apoptosome, which requires released cytochrome c.

Neuroprotective Effects in Neural Cell Models (e.g., SH-SY5Y cells)

In vitro studies utilizing human neuroblastoma (SH-SY5Y) cells have highlighted the neuroprotective potential of 1,2,4-oxadiazole derivatives. These compounds have demonstrated protective effects against various neurotoxic insults, suggesting multiple underlying mechanisms relevant to the treatment of neurodegenerative diseases like Alzheimer's disease (AD). nih.govscienceopen.comnih.gov

One key area of investigation involves protection against oxidative stress. A novel 1,2,4-oxadiazole derivative, wyc-7-20, has shown a potent protective effect against hydrogen peroxide (H₂O₂) and β-amyloid oligomer (AβOs)-induced cytotoxicity in SH-SY5Y cells. nih.govdovepress.com The compound exhibited a significant protective effect against H₂O₂ at concentrations as low as 0.00010 µg/mL. nih.gov This antioxidant activity is crucial as the central nervous system is particularly vulnerable to damage from reactive oxygen species (ROS). nih.gov

Furthermore, 1,2,4-oxadiazole derivatives have been investigated as multi-target agents for AD. nih.govrsc.org Their mechanisms of action include the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.govnih.govrsc.org For instance, certain synthesized derivatives showed excellent inhibitory activity against AChE, with IC₅₀ values ranging from 0.0158 to 0.121 µM, making them more potent than the reference drug donepezil. nih.gov Select compounds also demonstrated potent MAO-B inhibition and significant antioxidant effects, surpassing that of ascorbic acid in some cases. rsc.org Another derivative, FO-4-15, was identified as having the highest protective effect against H₂O₂ in SH-SY5Y cells, pointing to its potential in mitigating oxidative damage associated with neurodegeneration. researchgate.net

Table 1: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Analogues

| Compound | Cell Line | Insult | Key Finding | Reference |

|---|---|---|---|---|

| wyc-7-20 | SH-SY5Y | H₂O₂, AβOs | Potent protective effect against cytotoxicity. nih.govdovepress.com | nih.gov |

| FO-4-15 | SH-SY5Y | H₂O₂ | Highest protective effect among tested derivatives. researchgate.net | researchgate.net |

| Various Derivatives | - | - | Excellent AChE inhibition (IC₅₀: 0.0158-0.121 µM). nih.gov | nih.gov |

| Various Derivatives | - | - | Potent MAO-B inhibition and antioxidant activity. rsc.org | rsc.org |

Antimicrobial and Antiparasitic Mechanistic Studies (In Vitro)

Disruption of Mycobacterial Cell Wall Biosynthesis (e.g., DprE1 Inhibition)

The mycobacterial cell wall, a complex and essential structure for the survival and virulence of Mycobacterium tuberculosis (Mtb), is a well-validated target for antitubercular drugs. nih.govacs.org The 1,2,4-oxadiazole scaffold has been identified as a promising chemotype for the development of novel agents that disrupt this critical barrier. nih.govnih.gov

A key enzyme in the arabinogalactan (B145846) biosynthesis pathway, decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), has been identified as a primary target for a class of oxadiazole-containing compounds. nih.govacs.orgfigshare.com DprE1 is essential for the formation of the mycobacterial cell wall. nih.govnih.gov Whole-genome sequencing of Mtb mutants resistant to a potent 1,3,4-oxadiazole hit compound, P1, revealed mutations in the dprE1 gene. nih.govacs.orgfigshare.com This provides strong evidence that the compound exerts its antimycobacterial effect through the inhibition of this specific enzyme. nih.gov This mechanism is shared by other potent antitubercular candidates, such as benzothiazinones, which act as covalent inhibitors of DprE1. nih.govacs.org

Beyond direct enzymatic inhibition, other mechanisms related to cell wall integrity have been proposed for oxadiazole analogues. A host-directed therapy approach has been identified where certain 1,2,4-oxadiazole compounds induce zinc remobilization in infected human macrophages. nih.govresearchgate.net This leads to an accumulation of zinc within the mycobacterial phagosome, resulting in bacterial zinc intoxication and controlling Mtb replication. nih.govresearchgate.net This host-centric mechanism highlights a novel strategy for potentiating the effects of antituberculosis treatments. nih.gov

Table 2: Activity of Oxadiazole Analogues Against M. tuberculosis and its Target

| Compound Class | Target/Mechanism | Organism | Key Finding | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazoles | DprE1 Inhibition | M. tuberculosis | Resistant mutants show mutations in the dprE1 gene. nih.govacs.org | nih.govacs.org |

| 1,2,4-Oxadiazoles | Host-Cell Zinc Remobilization | M. tuberculosis in human macrophages | Induces bacterial zinc poisoning, controlling Mtb growth. nih.govresearchgate.net | nih.gov |

| 1,3,4-Oxadiazoles | InhA Inhibition | M. tuberculosis | Docking studies show interaction with the enoyl reductase InhA. scielo.br | scielo.br |

Mechanisms against Gram-Positive and Gram-Negative Bacteria

The 1,2,4-oxadiazole class of compounds has emerged as a new group of non-β-lactam antibiotics with potent, bactericidal activity, particularly against Gram-positive pathogens. acs.orgnih.govunirioja.esasm.org The primary mechanism of action is the inhibition of cell wall biosynthesis through the targeting of penicillin-binding proteins (PBPs). acs.orgnih.govunirioja.esasm.org

Specifically, these oxadiazoles were discovered through in silico screening against the structure of PBP2a, the protein that confers resistance to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA). nih.govunirioja.esasm.org In vitro assays confirmed that oxadiazole analogues inhibit PBP2a at concentrations close to their minimum inhibitory concentrations (MICs). acs.org The activity of these compounds is not limited to MRSA, as they are also effective against other Gram-positive bacteria like vancomycin-resistant Enterococcus (VRE), which suggests they likely inhibit other related PBPs as well. nih.govunirioja.esasm.org A notable characteristic of this class is the synergistic activity observed when combined with β-lactam antibiotics, such as oxacillin. This synergy is hypothesized to result from the dual inhibition of the transpeptidase domain of PBP2a by the oxadiazole and the transglycosylase domain of PBP2 by oxacillin. unirioja.esasm.orgasm.org

While the primary strength of this class is against Gram-positive organisms, some hybrid 1,2,4-oxadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The proposed mechanism for broader spectrum activity involves the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication in both bacterial types. mdpi.com For some 1,3,4-oxadiazole derivatives, another proposed mechanism against Gram-positive bacteria is the inhibition of lipoteicholic acid (LTA) synthesis. mdpi.com Additionally, the toxophoric (−N═C–O−) moiety present in the oxadiazole ring is thought to contribute to antibacterial activity by potentially attacking nucleophilic centers within bacterial cells. acs.org

Table 3: In Vitro Activity of Lead Oxadiazole ND-421 Against Gram-Positive Bacteria

| Organism | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 210 | 2 | 4 | nih.gov |

| Vancomycin-Resistant Enterococcus (VRE) | 23 | 0.5 | ≤1 | nih.gov |

| Staphylococcus epidermidis | 12 | 1 | 2 | nih.gov |

| Staphylococcus haemolyticus | 10 | 1 | 2 | nih.gov |

Antiparasitic Mechanisms (e.g., Leishmania infantum, Cruzain Inhibition)

Derivatives of the 1,2,4-oxadiazole scaffold have shown significant promise as antiparasitic agents, with research focusing on their activity against trypanosomatids like Trypanosoma cruzi and Leishmania species. scielo.brnih.govmdpi.comnih.gov

One of the most validated targets for anti-Chagas disease chemotherapy is cruzain, the major cysteine protease of T. cruzi. researchgate.netscielo.brresearchopenworld.com This enzyme is essential for the parasite's metabolism, survival, and virulence. scielo.br Several studies have investigated 1,2,4-oxadiazole-based compounds as cruzain inhibitors. nih.govresearchgate.net Molecular docking studies have been employed to understand the interaction between these inhibitors and the cruzain active site, which contains a catalytic triad (B1167595) (Cys25, His159, Asn175). nih.govresearchopenworld.com N-acylhydrazone derivatives bearing the 1,2,4-oxadiazole scaffold have demonstrated potent activity against T. cruzi, and their mechanism is believed to involve the inhibition of cruzain. nih.gov

In the context of leishmaniasis, 1,2,4-oxadiazole derivatives have been evaluated for their in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis. mdpi.comnih.govnih.govresearchgate.net Studies on novel 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives showed that their antileishmanial activity is influenced by the substituents on the aryl ring. mdpi.com The most promising compound from one study, designated Ox1, exhibited an IC₅₀ of 32.9 µM against L. infantum promastigotes and demonstrated high selectivity for the parasite over mammalian cells. mdpi.com Ultrastructural analysis of parasites treated with Ox1 revealed severe morphological damage, and the compound was also found to decrease the mitochondrial membrane potential, ultimately leading to cell death. mdpi.com Molecular docking simulations further suggested that Ox1 has a strong affinity for the L. infantum CYP51 enzyme, indicating a potential mechanism of action. mdpi.com Another compound, n-cyclohexyl-1,2,4-oxadiazole, also showed a potent anti-L. infantum effect, with activity comparable to the reference drug Amphotericin B at high concentrations. nih.govnih.govresearchgate.net

Table 4: In Vitro Antileishmanial Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Parasite | Form | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Ox1 | Leishmania infantum | Promastigote | 32.9 | mdpi.com |

| Ox2 | Leishmania infantum | Promastigote | 220 | mdpi.com |

| Ox3 | Leishmania infantum | Promastigote | 336 | mdpi.com |

| n-cyclohexyl-1,2,4-oxadiazole | Leishmania infantum | Promastigote | Effective at 1000 µM | nih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Functionalized Oxadiazoles (B1248032)

The synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles, including 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine, has been achieved through various methods. A notable approach involves the PIDA (phenyliodine diacetate)-mediated intramolecular oxidative cyclization of N-carbamimidoylbenzamide precursors. This method is valued for its mild conditions and operational simplicity. rsc.org For instance, the synthesis of this compound using this protocol has been reported with a yield of 75%. rsc.org

Another generalized strategy for synthesizing 3-amino-5-substituted-1,2,4-oxadiazoles commences with 3-amino-5-methyl-1,2,4-oxadiazole. This involves aroylation followed by a thermally induced ring-degenerate equilibration and subsequent acid hydrolysis to yield the desired 3-amino-5-aryl-1,2,4-oxadiazole. researchgate.net

Table 1: Synthesis of this compound

| Starting Material | Reagent | Method | Yield (%) | Reference |

| N-Carbamimidoyl-3-chlorobenzamide | Phenyliodine diacetate (PIDA) | Intramolecular Oxidative Cyclization | 75 | rsc.org |

Integration of Advanced Computational Methods for Rational Design and Mechanism Prediction

Computational chemistry is a powerful tool for accelerating the drug discovery process. For 1,2,4-oxadiazole (B8745197) derivatives, in silico methods are being increasingly employed for the rational design of new compounds with desired biological activities and for predicting their mechanisms of action. nih.gov

Molecular docking studies have been utilized to predict the binding modes and affinities of 1,2,4-oxadiazole derivatives to various biological targets, such as enzymes and receptors. nih.govsemanticscholar.org For instance, docking simulations of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with the epidermal growth factor receptor (EGFR) tyrosine kinase have been performed to evaluate their potential as anticancer agents. pharmainfo.in

Future computational work on this compound could involve:

Quantum Mechanical Calculations: To understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule.

Molecular Dynamics Simulations: To study the conformational flexibility and interactions with biological macromolecules in a dynamic environment. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of related oxadiazole derivatives with their biological activities. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential liabilities of the compound at an early stage of development. nih.gov

These computational approaches will be instrumental in guiding the synthesis of new analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Elucidation of Undiscovered Biological Targets and Mechanisms in Complex Biological Systems (In Vitro)

The 1,2,4-oxadiazole scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. nih.govnih.gov Derivatives of 1,2,4-oxadiazoles have been shown to interact with various biological targets. For example, certain 3,5-disubstituted-1,2,4-oxadiazoles act as apoptosis inducers, which is a key mechanism in cancer therapy. nih.gov

While the specific biological targets of this compound are not yet fully elucidated, the broader class of 1,2,4-oxadiazoles has been investigated for its interaction with numerous targets. For instance, derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease. rsc.orgnih.gov Others have been studied for their activity against various cancer cell lines. nih.govacs.org

Future in vitro research to uncover the biological targets and mechanisms of this compound will be crucial. High-throughput screening against a panel of kinases, proteases, and other enzymes could reveal novel targets. Phenotypic screening using various cell lines can help identify its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression. Techniques like chemical proteomics and affinity chromatography coupled with mass spectrometry can be employed to directly identify the protein binding partners of this compound.

Table 2: Investigated Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Target/Assay | Reference |

| Anticancer | Apoptosis Induction | nih.gov |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibition | rsc.org |

| Anti-inflammatory | iNOS/PGE2 Inhibition | nih.gov |

| Antimicrobial | Various bacterial and fungal strains | nih.gov |

Design and Application of this compound as Chemical Probes

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The 1,2,4-oxadiazole scaffold, due to its metabolic stability and ability to act as a bioisostere for ester and amide groups, is a promising framework for the development of chemical probes. nih.gov

While this compound itself has not yet been reported as a chemical probe, its structural features suggest potential for such applications. By incorporating reporter tags such as fluorescent dyes, biotin, or photoreactive groups, derivatives of this compound could be designed to:

Visualize and track biological targets within cells.

Isolate and identify binding partners from complex biological mixtures.

Map active sites and allosteric binding pockets of enzymes.

The development of chemical probes based on the this compound scaffold will depend on the elucidation of its specific biological targets. Once a high-affinity target is identified, the molecule can be functionalized to create a potent and selective probe to further investigate the target's role in health and disease.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine with high purity?

- Methodological Answer : Use factorial design to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, a 2^k factorial design can identify critical variables affecting yield and purity. Pre-experimental screening via computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions . Post-synthesis purification via column chromatography or recrystallization should follow strict solvent selection protocols to avoid impurities.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with X-ray crystallography for structural validation. Computational methods like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For crystalline samples, single-crystal X-ray diffraction provides definitive bond-length and angle data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound away from ignition sources and oxidizing agents. Follow protocols like P201 ("Obtain specialized instructions before use") and P202 ("Do not handle until all safety precautions are understood") .

Q. How can solubility and stability be systematically evaluated for this compound?

- Methodological Answer : Perform solubility tests in polar/non-polar solvents (e.g., water, DMSO, ethanol) under controlled pH and temperature. Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, or humidity) with HPLC monitoring to track decomposition products .

Q. What are the standard assays for screening biological activity of this oxadiazole derivative?

- Methodological Answer : Use in vitro assays like DPPH (antioxidant activity) and MTT (cytotoxicity). For antimicrobial screening, employ agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Dose-response curves and IC50 calculations are critical for quantifying efficacy .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved pharmacological properties?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins (e.g., kinases, receptors). AI-driven platforms like ICReDD integrate computational and experimental data to prioritize synthesis targets .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., assay conditions, cell lines). Use statistical tools like ANOVA to isolate confounding factors. Replicate experiments under standardized protocols, and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What advanced techniques are used to study reaction mechanisms involving this compound?

- Methodological Answer : Employ isotopic labeling (e.g., ^13C or ^15N) to trace reaction pathways. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) monitors intermediate formation. Computational reaction path searches (using software like Gaussian) model transition states and energetics .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Address heat/mass transfer limitations using flow chemistry or microreactors. Optimize solvent recovery systems to reduce waste. Process control tools (e.g., PAT—Process Analytical Technology) ensure real-time monitoring of critical parameters like pH and temperature .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.